REACTION_CXSMILES
|
[CH2:1]1[O:16][C:4]2([CH2:9][CH2:8][C:7](N3CCOCC3)=[CH:6][CH2:5]2)[O:3][CH2:2]1.B1C2CCCC1CCC2>O1CCCC1>[CH2:1]1[O:16][C:4]2([CH2:9][CH2:8][CH:7]=[CH:6][CH2:5]2)[O:3][CH2:2]1
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
C1COC2(CC=C(CC2)N2CCOCC2)O1
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Name
|
solid
|
Quantity
|
2.44 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B1C2CCCC1CCC2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
after stirring for 6 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A suspension results which
|
Type
|
CUSTOM
|
Details
|
The THF is removed under reduced pressure (20 Torr) and 2 ml of methanol
|
Type
|
ADDITION
|
Details
|
is added to the remaining solid
|
Type
|
CUSTOM
|
Details
|
An exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
by gentle warming
|
Type
|
CUSTOM
|
Details
|
results in a clear solution which
|
Type
|
STIRRING
|
Details
|
is stirred
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled slowly to room temperature
|
Type
|
CUSTOM
|
Details
|
to crystallize the by-product, B-(morpholino)-9-BBN methanol complex
|
Type
|
CUSTOM
|
Details
|
The solid is triturated with n-pentane (3×30 ml)
|
Type
|
WASH
|
Details
|
the combined pentane layers are washed successively with water (3×10 ml), 3N sodium hydroxide (3×6 ml) and water (2×10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The pentane solution is dried
|
Type
|
CUSTOM
|
Details
|
the pentane is evaporated under reduced pressure (20 Torr)
|
Type
|
DISTILLATION
|
Details
|
The residue is purified by distillation
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C1COC2(CC=CCC2)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |